molecular formula C2H5NO2S B1282066 1,2-Thiazetidine 1,1-dioxide CAS No. 34817-61-3

1,2-Thiazetidine 1,1-dioxide

Cat. No. B1282066
CAS RN: 34817-61-3
M. Wt: 107.13 g/mol
InChI Key: GNPXXOFTVXIOLF-UHFFFAOYSA-N
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Description

1,2-Thiazetidine 1,1-dioxide, also known as thiazetidine dioxide, is a heterocyclic compound with the molecular formula C3H5NO2S . It is an unstable, flammable liquid that is sensitive to air and moisture . It is often used as a building block in organic synthesis .


Synthesis Analysis

1,2-Thiazetidine-3-acetic acid 1,1-dioxide was N-alkylated using bromoacetates, and N-acylated using either acyl chlorides, protected amino acid fluorides, or N-protected amino acid NCA, which seemed to be the most universal method . Most of the obtained “β-sultam peptides” were sensitive against humidity, they hydrolyzed forming sulfonic acids .


Molecular Structure Analysis

The molecular structure of 1,2-Thiazetidine 1,1-dioxide consists of a five-membered ring containing a nitrogen and sulfur atom, with an oxygen atom attached to the sulfur atom . The average mass is 107.132 Da and the monoisotopic mass is 107.004097 Da .


Chemical Reactions Analysis

1,2-Thiazetidine-3-acetic acid 1,1-dioxide was N-alkylated using bromoacetates, and N-acylated using either acyl chlorides, protected amino acid fluorides, or N-protected amino acid NCA . Most of the obtained “β-sultam peptides” were sensitive against humidity, they hydrolyzed forming sulfonic acids, and reactions with amines resulted in sulfonamides .


Physical And Chemical Properties Analysis

1,2-Thiazetidine 1,1-dioxide has a density of 1.5±0.1 g/cm3, a boiling point of 212.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol, and the flash point is 82.3±22.6 °C . The index of refraction is 1.502, and the molar refractivity is 21.7±0.4 cm3 .

Scientific Research Applications

I have conducted a search on the scientific research applications of “1,2-Thiazetidine 1,1-dioxide”. While the search results do not explicitly list six to eight unique applications, they provide insights into its synthesis and potential uses in various reactions. Below are some of the applications and reactions involving 1,2-Thiazetidine 1,1-dioxide based on the information available:

Synthesis of β-Sultam Peptides

“1,2-Thiazetidine-3-acetic acid 1,1-dioxide” has been used in the synthesis of β-sultam peptides. This involves condensation with various L-amino acid esters or dipeptide esters yielding N-silylated β-sultam peptides .

Reactions with Amino Acids and Dipeptides

It has also been involved in reactions with amino acids and dipeptides. The compound was N-alkylated using bromoacetates and N-acylated using acyl chlorides, protected amino acid fluorides, or N-protected amino acid NCA .

Potential as a Sulfone Analogue

The compound is considered as the sulfone analogue of the β-lactam ring. Its reactivity, which is usually higher than that of the analogous β-lactam system, makes it an interesting candidate for replacing the β-lactam ring in certain applications .

Safety and Hazards

The safety information for 1,2-Thiazetidine 1,1-dioxide includes hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of 1,2-Thiazetidine 1,1-dioxide is amino acids and dipeptides . The compound interacts with these targets, leading to the formation of N-silylated β-sultam peptides .

Mode of Action

1,2-Thiazetidine 1,1-dioxide interacts with its targets through a process of condensation. Specifically, (RS)-2-tert-Butyldimethylsilyl-1,2-thiazetidine-3-acetic acid 1,1-dioxide, prepared from (RS)-S-benzyl-β-homocysteine, is condensed with various L-amino acid esters or dipeptide esters, yielding N-silylated β-sultam peptides . A β-sultam active ester is isolated as an intermediate in this process .

Biochemical Pathways

The biochemical pathways affected by 1,2-Thiazetidine 1,1-dioxide involve the formation of β-sultam peptides. These peptides are formed through the condensation of the compound with various L-amino acid esters or dipeptide esters

Result of Action

The primary result of the action of 1,2-Thiazetidine 1,1-dioxide is the formation of N-silylated β-sultam peptides . These peptides are formed through the condensation of the compound with various L-amino acid esters or dipeptide esters .

Action Environment

The action of 1,2-Thiazetidine 1,1-dioxide is influenced by environmental factors. For instance, the β-sultam peptides formed by the compound are sensitive to humidity, undergoing hydrolysis to form sulfonic acids . Additionally, reactions with amines result in the formation of sulfonamides . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the surrounding environment.

properties

IUPAC Name

thiazetidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2S/c4-6(5)2-1-3-6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPXXOFTVXIOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514030
Record name 1lambda~6~,2-Thiazetidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Thiazetidine 1,1-dioxide

CAS RN

34817-61-3
Record name 1lambda~6~,2-Thiazetidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazetidine-1,1-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What are β-sultams?

A1: β-sultams are four-membered cyclic sulfonamides formally derived from the hypothetical parent compound 1,2-thiazetidine 1,1-dioxide. These compounds are structurally analogous to β-lactams but contain a sulfur atom instead of a carbon atom at the 1-position in the ring.

Q2: How are 1,2-Thiazetidine 1,1-dioxides synthesized?

A2: Several synthetic routes have been explored for 1,2-Thiazetidine 1,1-dioxide synthesis. These include:

  • Cyclization of 2-Alkylethenesulfonyl Fluorides: Reacting β-alkylethenesulfonic acid fluorides with primary amines yields 2,3-dialkyl 1,2-thiazetidine 1,1-dioxides. []
  • Reactions of Sulfenes with Schiff Bases: Phenylsulfene generated from benzylsulfonyl chloride and triethylamine reacts with N-(p-substituted)-benzylidene-methylamine to give 2-methyl-4-phenyl-3-(p-substituted-phenyl)-1,2-thiazetidine 1,1-dioxide. []
  • Pentafluorophenyl Sulfonates: A stereoselective one-pot synthesis utilizes heterocyclic pentafluorophenyl sulfonates, where N-O bond cleavage of isoxazolidines is followed by intramolecular cyclization. [, ]

Q3: What is the stereochemistry of 4-alkylated 1,2-Thiazetidine 1,1-dioxides?

A3: The synthesis of 4-alkylated derivatives often results in cis and trans isomers, which can be determined through ¹H-NMR and NOE difference spectroscopy. []

Q4: What are the key structural features of 1,2-Thiazetidine 1,1-dioxides?

A4: 1,2-Thiazetidine 1,1-dioxides possess a strained four-membered ring structure containing a sulfonyl group (SO2) adjacent to the nitrogen atom. The ring strain and the presence of the electron-withdrawing sulfonyl group contribute significantly to their reactivity. [, ]

Q5: How do 1,2-Thiazetidine 1,1-dioxides react with organolithium reagents?

A5: Treatment with organolithium reagents like butyllithium can induce dimerization and rearrangement, leading to the formation of six-membered heterocycles. []

Q6: Can 1,2-Thiazetidine 1,1-dioxides undergo hydrolysis?

A6: Yes, hydrolysis of 1,2-thiazetidine 1,1-dioxide can lead to two potential products: N-ethyl amino-methyl sulfonate (P1) and 2-taurine methyl ester (P2). Water-assisted hydrolysis significantly lowers the energy barriers compared to non-assisted pathways. [, ]

Q7: How do solvents influence the hydrolysis of 1,2-thiazetidine 1,1-dioxide?

A7: Solvent effects, particularly in polar solvents, can be modeled using the Polarizable Continuum Model (PCM). [, ]

Q8: What is the impact of silyl protecting groups on the reactivity of 1,2-Thiazetidine 1,1-dioxides?

A8: Silyl protecting groups can be strategically employed to control the regioselectivity of reactions. For example, N-silylated derivatives undergo acylation at C-4, while 2,3-disubstituted β-sultams are selectively silylated at C-4. [, ] The silyl group can be easily removed using tetrabutylammonium fluoride (TBAF). []

Q9: Can 1,2-Thiazetidine 1,1-dioxides undergo ring transformations?

A9: Yes, Lewis acids can induce ring transformations in 1,2-thiazetidine 1,1-dioxides. This can lead to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines. []

Q10: Have computational methods been used to study 1,2-Thiazetidine 1,1-dioxides?

A10: Yes, both ab initio and density functional theory (DFT) calculations, particularly at HF/6-31G, MP2/6-31G, and B3LYP/6-31G* levels, have been employed to investigate the hydrolysis mechanism of 1,2-thiazetidine 1,1-dioxide. [, ] DFT studies have also explored the effects of water and alcohol on the alcoholysis mechanisms. []

Q11: What is known about the structure-activity relationships (SAR) of 1,2-Thiazetidine 1,1-dioxides?

A11: SAR studies are crucial to understanding the relationship between the structure of 1,2-Thiazetidine 1,1-dioxides and their biological activity. While detailed SAR data is limited in the provided research, it's understood that modifications at different positions of the ring can significantly impact their reactivity, stability, and potential biological activities. [, , ]

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